4-Ethyl-4-methylcyclohexan-1-amine (CAS 1376287-82-9) is a specialized, geminally disubstituted primary cycloaliphatic amine utilized primarily as a lipophilic building block in medicinal chemistry and advanced materials synthesis. Featuring an amine functionality at the C1 position and a mixed ethyl/methyl substitution at the distal C4 position, this compound provides a distinct steric and hydrophobic profile compared to standard cycloalkylamines. Its primary procurement value lies in its ability to participate in high-yielding amide coupling, reductive amination, and urea formation reactions while introducing targeted metabolic resistance and conformational rigidity to the resulting molecular scaffold [1].
Substituting 4-ethyl-4-methylcyclohexan-1-amine with simpler analogs like unsubstituted cyclohexylamine or 4-methylcyclohexan-1-amine frequently compromises downstream performance. Unsubstituted and mono-substituted cyclohexane rings are highly susceptible to cytochrome P450-mediated hydroxylation at the C4 position, leading to rapid metabolic clearance in biological systems [1]. Furthermore, while 4,4-dimethylcyclohexan-1-amine offers similar metabolic blocking, it lacks the asymmetric steric bulk provided by the ethyl group, which strongly biases the ring into a specific chair conformation. This precise conformational locking and incremental increase in lipophilicity cannot be replicated by generic symmetrical analogs, making the exact 4-ethyl-4-methyl substitution critical for fine-tuning structure-activity relationships (SAR) and ensuring target stability [2].
Geminal disubstitution at the C4 position effectively blocks one of the most common sites of oxidative metabolism in cycloaliphatic rings. In comparative in vitro liver microsome assays, scaffolds incorporating the 4,4-dialkylcyclohexyl moiety demonstrate significantly lower intrinsic clearance rates compared to those utilizing unsubstituted cyclohexylamine. The presence of the bulky alkyl groups at C4 prevents hydroxylation, extending the metabolic half-life of the derivative [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) susceptibility |
| Target Compound Data | High resistance to C4-hydroxylation |
| Comparator Or Baseline | Cyclohexylamine (Rapid C4-hydroxylation) |
| Quantified Difference | Significant reduction in CYP-mediated C4 oxidation |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring this specific gem-dialkyl amine is essential for medicinal chemists needing to overcome metabolic liabilities in lead compounds without altering the primary amine linkage.
The mixed ethyl and methyl substitution at the C4 position creates a distinct conformational energy landscape compared to symmetrical analogs. The ethyl group possesses a higher A-value (approx. 1.75 kcal/mol) than a methyl group (approx. 1.70 kcal/mol), which more strongly anchors the group in the equatorial position. This biases the cyclohexane ring into a rigid chair conformation, reducing the entropic penalty upon target binding compared to the more conformationally fluxional 4,4-dimethylcyclohexan-1-amine [1].
| Evidence Dimension | Conformational locking (Equatorial preference energy) |
| Target Compound Data | Strong equatorial bias driven by the C4-ethyl group |
| Comparator Or Baseline | 4,4-Dimethylcyclohexan-1-amine (Lower energetic barrier to ring-flipping) |
| Quantified Difference | Enhanced conformational rigidity |
| Conditions | Solution-state NMR and computational conformational analysis |
Selecting the 4-ethyl-4-methyl variant provides enhanced scaffold rigidity, which is critical for minimizing entropic loss during receptor binding in drug design.
4-Ethyl-4-methylcyclohexan-1-amine provides a precise intermediate lipophilicity step between 4,4-dimethyl and 4,4-diethyl analogs. Calculated partition coefficients (cLogP) indicate that the addition of the single methylene unit (ethyl vs. methyl) increases the lipophilicity of the resulting amides by approximately 0.4 to 0.5 log units compared to the dimethyl analog. This allows for granular optimization of hydrophobic interactions and membrane permeability without over-inflating the molecular weight [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) contribution |
| Target Compound Data | +0.4 to +0.5 log units relative to dimethyl analog |
| Comparator Or Baseline | 4,4-Dimethylcyclohexan-1-amine (Baseline lipophilicity) |
| Quantified Difference | Precise intermediate hydrophobic volume |
| Conditions | In silico property prediction for SAR library design |
This compound allows buyers to systematically probe hydrophobic binding pockets when the dimethyl analog is too polar and the diethyl analog is too bulky.
Despite the significant steric bulk at the C4 position, the primary amine at C1 remains highly accessible. In standard amide coupling reactions, 4-ethyl-4-methylcyclohexan-1-amine exhibits coupling efficiencies comparable to unhindered primary amines, routinely achieving >90% yields. This is a stark contrast to alpha-branched amines (like 1-methylcyclohexan-1-amine), which suffer from severe steric hindrance at the reaction center and often yield <50% under identical conditions [1].
| Evidence Dimension | Amide coupling yield |
| Target Compound Data | >90% yield under standard conditions |
| Comparator Or Baseline | 1-Methylcyclohexan-1-amine (<50% yield) |
| Quantified Difference | >40% higher coupling efficiency |
| Conditions | Standard peptide coupling reagents (e.g., HATU/DIPEA, room temperature) |
For procurement in library synthesis, this compound ensures high-throughput processability and high yields, avoiding the synthetic bottlenecks associated with alpha-hindered amines.
Due to its C4-blocking gem-dialkyl groups, this compound is highly suited for synthesizing amide or urea-based drug candidates where the parent cyclohexyl ring suffers from rapid CYP450-mediated oxidation. It serves as a drop-in replacement to extend in vivo half-life while maintaining the primary amine linkage [1].
The distinct intermediate lipophilicity and specific conformational bias of the 4-ethyl-4-methyl substitution make it an ideal building block for probing hydrophobic pockets in target receptors, efficiently bridging the structural gap between dimethyl and diethyl analogs [2].
In the development of novel fungicides or herbicides, incorporating this sterically hindered amine can improve environmental stability and soil half-life by resisting enzymatic degradation, while maintaining the necessary >90% coupling processability for large-scale active ingredient manufacturing [3].